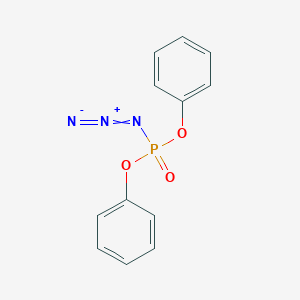

Diphenyl azidophosphate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

26386-88-9 |

|---|---|

Molekularformel |

C12H10N3O3P |

Molekulargewicht |

275.20 g/mol |

IUPAC-Name |

[azido(phenoxy)phosphoryl]oxybenzene |

InChI |

InChI=1S/C12H10N3O3P/c13-14-15-19(16,17-11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10H |

InChI-Schlüssel |

SORGEQQSQGNZFI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2 |

Kanonische SMILES |

C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2 |

Andere CAS-Nummern |

26386-88-9 |

Piktogramme |

Acute Toxic; Irritant |

Synonyme |

Azidodiphenoxyoxophosphorane; DPPA; Diphenyl Azidophosphate; Diphenyl Phosphorazide; Diphenylphosphoryl Azide; O,O-Diphenylphosphoryl Azide; Phosphoric Acid Diphenyl Ester Azide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Introduction: The Indispensable Role of Diphenyl Azidophosphate in Synthetic Chemistry

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]

- 4. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN104186462A - Application of diphenyl phosphoryl azide (DPPA) in aspect of treating wax coat on leaf surfaces of plants and surface of fruit - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Diphenylphosphoryl azide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. gelest.com [gelest.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. aksci.com [aksci.com]

- 13. youtube.com [youtube.com]

- 14. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]

- 15. US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents [patents.google.com]

- 16. scilit.com [scilit.com]

- 17. Cutting edge of diphenyl phosphorazidate (DPPA) as a synthetic reagent – A fifty-year odyssey - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. vapourtec.com [vapourtec.com]

- 19. researchgate.net [researchgate.net]

- 20. Diphenyl Phophoryl Azide(DPPA) (CAS 26386-88-9) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]

- 21. ジフェニルホスホリルアジド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 22. Diphenylphosphoryl azide | 26386-88-9 [amp.chemicalbook.com]

The Architect of Nitrogen: A Technical Guide to Diphenylphosphoryl Azide (DPPA)

Executive Summary

Diphenylphosphoryl azide (DPPA), first introduced by Takayuki Shioiri and colleagues in 1972, represents a paradigm shift in nitrogen installation and carbonyl rearrangement. Unlike traditional, volatile, and explosive azide sources (e.g., hydrazoic acid or low-molecular-weight organic azides), DPPA offers a thermodynamically stable, non-explosive liquid alternative that facilitates the Curtius rearrangement, peptide coupling, and stereoselective azidation under mild conditions. This guide dissects the synthesis, mechanistic versatility, and safety protocols of DPPA for high-stakes drug development environments.

Part 1: Genesis and Chemical Identity

The Shioiri Discovery

In the early 1970s, the University of Tokyo's pharmaceutical team, led by Takayuki Shioiri, Kunihiro Ninomiya, and Shunichi Yamada, sought a reagent that could activate carboxylic acids and install an azide moiety in a single pot without the isolation of unstable acyl azide intermediates. Their breakthrough, published in the Journal of the American Chemical Society in 1972, identified DPPA as a "masked" azide source that couples the electrophilicity of a phosphoryl group with the nucleophilicity of the azide anion.

Structural Advantage

DPPA (C₁₂H₁₀N₃O₃P) is a colorless to pale yellow liquid with a high boiling point (157 °C at 0.17 mmHg).[1][2][3] Its stability derives from the electron-withdrawing diphenyl phosphoryl group, which stabilizes the azide resonance structure, significantly raising the activation energy required for explosive decomposition compared to alkyl or acyl azides.

| Property | Value | Implication |

| CAS Number | 26386-88-9 | Standard identifier |

| Molecular Weight | 275.20 g/mol | Stoichiometric calculations |

| Density | 1.277 g/mL | Volumetric dosing |

| Boiling Point | 157 °C (0.17 mmHg) | Non-volatile; safe for reflux |

| Explosive Potential | Low/Non-explosive | Safe for scale-up |

Part 2: Synthesis of DPPA (The "How")

While commercially available, in-house synthesis is often required for large-scale campaigns to ensure purity and reduce costs. The standard protocol, optimized by the Waldvogel group, utilizes a phase-transfer approach.

Reaction Logic

The synthesis is a nucleophilic substitution at the phosphorus center. Sodium azide attacks diphenyl phosphorochloridate, displacing the chloride ion. Acetone is the solvent of choice due to its ability to solubilize the organic phosphate while maintaining sufficient suspension of the ionic sodium azide.

Visualization: Synthesis Workflow

Figure 1: Workflow for the synthesis of Diphenylphosphoryl azide via nucleophilic substitution.

Part 3: Mechanistic Versatility

DPPA is not merely an azide donor; it is a dual-activation agent. It activates the electrophile (carboxylic acid) via the phosphoryl group and subsequently supplies the nucleophile (azide).

Pathway A: The Modified Curtius Rearrangement

This is the primary application of DPPA. It converts carboxylic acids directly to amines, carbamates, or ureas without isolating the hazardous acyl azide.

-

Activation: Base deprotonates the acid; the carboxylate attacks DPPA, expelling the azide anion and forming a mixed phosphoric anhydride.

-

Azidation: The expelled azide anion attacks the carbonyl of the mixed anhydride, releasing diphenyl phosphate and forming the acyl azide.

-

Rearrangement: Thermal rearrangement expels N₂ to form an isocyanate.

-

Trapping: The isocyanate reacts with a nucleophile (R-OH or R-NH₂) to form the final product.

Pathway B: Peptide Coupling & Racemization Control

DPPA serves as a coupling reagent that minimizes racemization (epimerization) of the activated amino acid.[4] The mechanism likely proceeds through an acyl azide intermediate which rearranges to the amide faster than the oxazolone formation (the primary pathway for racemization) can occur.

Visualization: The Curtius Mechanism

Figure 2: Mechanistic pathway of the DPPA-mediated Curtius Rearrangement.

Part 4: Experimental Protocols (SOPs)

SOP: Large-Scale Synthesis of DPPA

Based on the Waldvogel Protocol (2004)

Reagents:

-

Diphenyl phosphorochloridate (1.0 equiv)

-

Sodium azide (1.2 equiv)

-

Acetone (Anhydrous, 5 mL per g of phosphate)

Procedure:

-

Setup: Equip a round-bottom flask with a mechanical stirrer and a calcium chloride drying tube.

-

Charging: Add sodium azide and anhydrous acetone. Stir to create a suspension.

-

Addition: Add diphenyl phosphorochloridate dropwise at room temperature (20–25°C).

-

Reaction: Stir vigorously for 20–24 hours. The mixture will become lachrymatory (irritating); perform in a fume hood.

-

Workup: Filter the mixture to remove sodium chloride. Wash the filter cake with a small amount of acetone.[5]

-

Concentration: Concentrate the filtrate under reduced pressure to remove acetone.

-

Purification: Distill the residue under high vacuum. Collect the fraction boiling at 134–136°C (0.2 mmHg).[6]

-

Note: Keep bath temperature below 200°C to prevent decomposition.[6]

-

SOP: General Curtius Rearrangement to Carbamates

Standard Bench Procedure

Reagents:

-

Carboxylic Acid (1.0 equiv)[7]

-

DPPA (1.1 equiv)[7]

-

Triethylamine (1.1 equiv)[7]

-

Alcohol (Reagent/Solvent, e.g., t-Butanol or Benzyl Alcohol)

-

Toluene (if alcohol is not the solvent)

Procedure:

-

Dissolution: Dissolve carboxylic acid and triethylamine in dry toluene (or the alcohol reactant) under inert atmosphere (N₂/Ar).

-

Activation: Add DPPA dropwise at 0°C or room temperature. Stir for 30 minutes to form the acyl azide in situ.

-

Rearrangement: Heat the reaction mixture to reflux (80–110°C). Evolution of nitrogen gas (bubbling) indicates isocyanate formation.

-

Completion: Monitor via TLC/LCMS for disappearance of acid.

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine.[7] Dry over MgSO₄ and concentrate.

Part 5: Safety and Stability Analysis

DPPA is a unique safety solution in azide chemistry, but it remains a toxic reagent.

| Hazard Class | Description | Mitigation Strategy |

| Toxicity | Releases hydrazoic acid (HN₃) upon hydrolysis or contact with acid. Highly toxic by inhalation/skin absorption.[8] | ALWAYS handle in a functioning fume hood.[9] Do not acidify aqueous waste streams containing DPPA byproducts. |

| Explosivity | Classified as non-explosive under standard conditions.[5] Stable to shock and friction. | Store in amber bottles away from light. Do not distill at bath temps >200°C. |

| Thermal | Decomposition onset >200°C. | Safe for standard reflux protocols (Toluene/Dioxane). |

Self-Validating Safety Check: Before scaling up, perform a "drop test" of the reaction mixture into water. If rapid gas evolution occurs, unreacted anhydride/azide may be present. Quench all azide residues with aqueous sodium nitrite/sulfuric acid (controlled destruction) or specific commercial quenchers before disposal.

References

-

Discovery of DPPA: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3][5][7][9][10][11][12][13][14][15] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis.[10] Journal of the American Chemical Society, 94(17), 6203–6205.

-

Large Scale Protocol: Wolff, O., & Waldvogel, S. R. (2004).[5][12] Reliable Protocol for the Large Scale Synthesis of Diphenylphosphoryl Azide (DPPA).[1][2][5][14] Synthesis, 2004(8), 1303–1305.[5]

-

Peptide Coupling & Racemization: Shioiri, T., & Yamada, S. (1974). Diphenylphosphoryl azide (DPPA).[1][3][4][5][11][12][13][14] A new convenient reagent for the synthesis of peptides and its application to the synthesis of sequential polypeptides.[4] Chemical and Pharmaceutical Bulletin, 22(4), 849-854.

-

Mechanism of Curtius: Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[4][5][8][16] Chemical Reviews, 88(2), 297-337.

-

Safety Data: Fisher Scientific. (2021).[6][17] Safety Data Sheet: Diphenylphosphoryl azide.

Sources

- 1. scilit.com [scilit.com]

- 2. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 3. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. fishersci.com [fishersci.com]

- 10. Diphenylphosphoryl azide. A new convenient reagent for a modified Curtus reaction and for the peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Diphenylphosphoryl Azide (DPPA) [commonorganicchemistry.com]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. safety.pitt.edu [safety.pitt.edu]

- 17. studysmarter.co.uk [studysmarter.co.uk]

Diphenyl Azidophosphate (DPPA): Physicochemical Profile, Mechanistic Utility, and Synthetic Protocols

Executive Summary

Diphenyl azidophosphate (DPPA), also known as diphenyl phosphorazidate, represents a critical advancement in nitrogen installation and carbonyl activation. Unlike traditional, volatile, and shock-sensitive organic azides, DPPA offers a stable, non-explosive liquid alternative for converting carboxylic acids to amines, urethanes, and amides.

This guide details the physicochemical identity of DPPA, its dominant mechanistic pathways (specifically the Shioiri Modification of the Curtius Rearrangement), and field-validated protocols for its application in drug development.

Part 1: Physicochemical Identity

DPPA functions as an electrophilic azidating agent. Its stability is derived from the electron-withdrawing diphenyl phosphate group, which stabilizes the azide moiety while maintaining sufficient leaving-group ability for nucleophilic substitution.

Table 1: Core Physicochemical Data

| Property | Value | Notes |

| Chemical Name | This compound | Also: Diphenyl phosphorazidate |

| CAS Number | 26386-88-9 | |

| Molecular Formula | ||

| Molecular Weight | 275.20 g/mol | Critical for stoichiometric calculations |

| Physical State | Colorless to pale yellow liquid | Viscous; distinct from solid azide salts |

| Density | 1.277 g/mL at 25 °C | Denser than water |

| Boiling Point | 157 °C (at 0.17 mmHg) | High boiling point allows for thermal rearrangement |

| Solubility | Toluene, THF, DMF, Ethyl Acetate | Insoluble in water (hydrolyzes slowly) |

Scientist’s Note: When calculating stoichiometry, researchers often default to a 1.1 equivalent excess. However, due to the high molecular weight (275.20) compared to Sodium Azide (65.01), the mass required is significantly higher. Ensure reaction vessels are sized to accommodate the larger volume of reagent.

Part 2: Mechanistic Versatility

The utility of DPPA lies in its ability to activate a carboxylic acid in situ, converting it into an acyl azide without the need for acid chloride isolation. This process is known as the Shioiri Modification of the Curtius Rearrangement.

Mechanism of Action[1][3][4][5][6]

-

Activation: The carboxylic acid is deprotonated by a tertiary base (e.g., Triethylamine).

-

Phosphorylation: The carboxylate attacks the phosphorus atom of DPPA, displacing the azide anion and forming a mixed anhydride intermediate.[1]

-

Azidation: The displaced azide anion attacks the carbonyl carbon of the mixed anhydride.

-

Rearrangement: The resulting acyl azide undergoes thermal rearrangement (loss of

) to form an isocyanate.

Diagram 1: The Shioiri-Curtius Mechanistic Pathway

Caption: The stepwise conversion of carboxylic acids to isocyanates via DPPA, bypassing acid chloride isolation.

Part 3: Experimental Protocol (Self-Validating)

This protocol describes the "One-Pot" synthesis of a urethane (Boc-protected amine) from a carboxylic acid. This is the industry-standard method for shortening carbon chains or installing nitrogen in complex pharmacophores.

Reagents & Stoichiometry

-

Substrate: Carboxylic Acid (1.0 eq)

-

Reagent: DPPA (1.1 eq)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 – 1.2 eq)

-

Nucleophile/Solvent: tert-Butanol (

-BuOH) (Excess/Solvent) or Toluene (if trapping with a different alcohol).

Step-by-Step Methodology

-

Inert Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Purge with Nitrogen (

) or Argon. Why? DPPA is moisture sensitive; water competes with the acid for the phosphorous center. -

Solvation: Dissolve the carboxylic acid (1.0 eq) in dry Toluene or THF (0.1 M concentration). Add TEA (1.1 eq).

-

Activation (Low Temp): Cool the solution to 0°C. Add DPPA (1.1 eq) dropwise via syringe.

-

Validation: Monitor by TLC. The formation of the acyl azide is often visible as a new spot, but it is transient.

-

-

Reaction (Ambient): Stir at Room Temperature (RT) for 1–2 hours.

-

Rearrangement (High Temp): Add the trapping alcohol (e.g., excess

-BuOH). Heat the reaction to reflux (80–110°C) for 2–4 hours.-

Visual Cue: Evolution of nitrogen gas bubbles indicates the rearrangement is proceeding.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate.[5] Wash with 5% Citric Acid (to remove base), Sat.

(to remove unreacted DPPA byproducts), and Brine. Dry over

Diagram 2: Experimental Workflow Decision Tree

Caption: Decision matrix for isolating Urethanes vs. Free Amines using DPPA.

Part 4: Safety & Handling (Critical)[4]

While DPPA is marketed as "safer" than sodium azide, it is classified as Acute Toxic (Category 1/2) for dermal and inhalation exposure.

-

Toxicity: DPPA is fatal in contact with skin (H310) and toxic if swallowed (H301) [1].[6] It acts as a phosphorylation agent on acetylcholinesterase, similar to nerve agents.

-

Protocol: Double-gloving (Nitrile) and a chemical fume hood are mandatory.

-

-

Explosion Hazard: DPPA is non-explosive at room temperature and standard distillation pressures. However, distillation residues containing azide byproducts can be shock-sensitive.

-

Rule: Never distill DPPA to dryness.

-

-

Decontamination: Spills should be treated with water and mild base to hydrolyze the phosphate-azide bond, followed by standard organic waste disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123414, Diphenylphosphoryl azide. Retrieved from [Link]

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. A widely used coupling agent: Diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Diphenylphosphoryl azide | 26386-88-9 [chemicalbook.com]

- 6. Diphenylphosphoryl azide | C12H10N3O3P | CID 123414 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility and stability of Diphenylphosphoryl azide.

An In-depth Technical Guide to the Solubility and Stability of Diphenylphosphoryl Azide (DPPA) for Researchers and Drug Development Professionals

Introduction: The Dual Nature of a Versatile Reagent

Diphenylphosphoryl azide (DPPA), a colorless to pale yellow liquid, is a cornerstone reagent in modern organic synthesis, prized for its ability to facilitate a range of critical transformations.[1][2] Developed in 1972 by Yamada and co-workers, DPPA has proven indispensable for reactions such as the Curtius rearrangement, peptide bond formation, and the stereospecific conversion of alcohols to azides.[1][2][3] Its utility is particularly noted in the synthesis of complex molecules within the pharmaceutical and drug development sectors, where the efficient and predictable introduction of nitrogen-containing functionalities is paramount.[4][5]

However, the high reactivity that makes DPPA so valuable also imparts a degree of instability and specific solubility constraints that must be thoroughly understood to ensure its safe and effective use. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the solubility and stability of DPPA. Moving beyond a simple recitation of properties, we will delve into the causality behind its behavior, offering field-proven insights and self-validating protocols to empower you to handle this versatile reagent with confidence and precision.

Section 1: Core Physicochemical Properties

A foundational understanding of DPPA begins with its fundamental physicochemical properties, which dictate its behavior in a laboratory setting. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀N₃O₃P | [6][7] |

| Molecular Weight | 275.20 g/mol | [6][8] |

| Appearance | Colorless to pale yellow liquid | [6][7][8] |

| Density | 1.277 g/mL at 25 °C | [8][9][10] |

| Boiling Point | 157 °C at 0.17 mmHg | [6][9][10] |

| Flash Point | >110 °C (>230 °F) | [6][9][11] |

| Refractive Index (n²⁰/D) | 1.551 | [9][10] |

Section 2: Solubility Profile of DPPA

The choice of solvent is critical for any reaction, influencing reaction rates, pathway selection, and product yields. For DPPA, solvent selection is governed by its polarity, reactivity, and the requirements of the specific transformation.

Qualitative and Quantitative Solubility

DPPA is generally characterized by its high solubility in common aprotic organic solvents and its insolubility in water.[7][9][10] This behavior is consistent with its structure, which features two large, nonpolar phenyl groups and a polar phosphoryl azide moiety.

| Solvent Class | Specific Solvents | Solubility Profile | Rationale |

| Aprotic Polar | Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF) | Soluble | These solvents effectively solvate the polar phosphoryl azide group without reacting with it, making them excellent choices for many DPPA-mediated reactions.[12][13] |

| Aromatic | Toluene, Benzene | Soluble | The nonpolar aromatic rings of these solvents interact favorably with the phenyl groups of DPPA. Toluene is often used for Curtius rearrangements, as it allows for the necessary reflux temperatures.[12][14] |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | While DPPA is soluble, the use of halogenated solvents with azide reagents requires caution due to the potential formation of explosive diazidomethane, although this is more commonly associated with inorganic azides like sodium azide.[13] |

| Alcohols | tert-Butanol | Soluble | tert-Butanol can act as both a solvent and a nucleophile to trap the isocyanate intermediate formed during the Curtius rearrangement.[12] |

| Aqueous | Water | Insoluble | DPPA's large hydrophobic structure prevents it from dissolving in water.[9][10] Furthermore, it undergoes slow hydrolysis in the presence of moisture.[9] |

While precise quantitative solubility data is not widely published in peer-reviewed literature, the qualitative descriptions from suppliers and synthetic protocols provide a reliable guide for solvent selection.[7][9][12]

Experimental Workflow: Solvent Selection for DPPA Reactions

The following workflow provides a systematic approach to selecting and validating a solvent for a reaction involving DPPA. This self-validating process ensures that the chosen solvent is not only effective for dissolution but also compatible with the reaction conditions and downstream processing.

Caption: Mechanism of the DPPA-mediated Curtius Rearrangement.

Methodology:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the carboxylic acid (1.0 equiv.).

-

Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene, ~0.2 M concentration). Stir to dissolve.

-

Causality: Anhydrous solvent is critical to prevent hydrolysis of DPPA and the formation of side products. Toluene is often chosen for its high boiling point, which facilitates the thermal rearrangement step.

-

-

Base Addition: Add triethylamine (Et₃N, 1.1 equiv.) to the solution.

-

Causality: The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion is the active nucleophile that attacks the electrophilic phosphorus atom of DPPA to form the mixed anhydride intermediate. [15][16]4. DPPA Addition: Add DPPA (1.1 equiv.) dropwise to the stirred solution at room temperature.

-

Causality: Dropwise addition helps to control any potential exotherm. An excess of DPPA ensures complete conversion of the carboxylic acid.

-

-

Rearrangement: Heat the reaction mixture to reflux (typically 80-110 °C in toluene) and stir for 2-6 hours. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the acyl azide peak at ~2140 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹). [14] * Causality: Thermal energy is required to induce the rearrangement of the acyl azide to the isocyanate, with concomitant loss of nitrogen gas.

-

Trapping the Isocyanate: Cool the mixture to room temperature. Add the desired alcohol (1.2 equiv.) to trap the isocyanate.

-

Causality: The alcohol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the stable carbamate product.

-

-

Workup: Once the isocyanate has been consumed (as monitored by TLC or IR), cool the reaction mixture. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Causality: The acid wash removes excess triethylamine. The base wash removes the diphenyl phosphate byproduct. The brine wash removes residual water.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Purity and Stability Assessment of Stored DPPA

This protocol provides a self-validating system to check the integrity of a DPPA sample before use, particularly after prolonged storage. It uses ³¹P NMR spectroscopy, which is highly sensitive to phosphorus-containing compounds.

Caption: Flowchart for assessing the purity of a DPPA sample via ³¹P NMR.

Methodology:

-

Sample Preparation: In a clean, dry NMR tube, dissolve approximately 50 mg of the DPPA sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A relatively short acquisition time is usually sufficient.

-

Data Analysis:

-

Identify the DPPA Peak: Pure DPPA should exhibit a major singlet in the ³¹P NMR spectrum between approximately -13 and -15 ppm.

-

Look for Hydrolysis Product: The primary impurity from hydrolysis, diphenyl phosphate, will appear as a singlet between approximately -10 and -12 ppm.

-

Look for Starting Material: If the DPPA was synthesized from diphenylphosphoryl chloride, residual starting material may be visible as a singlet around +3 to +5 ppm.

-

-

Interpretation and Action:

-

High Purity (>97%): If the spectrum shows a single dominant peak for DPPA with minimal (<3%) other signals, the reagent is of high purity and can be used directly.

-

Minor Hydrolysis (3-10%): If a noticeable peak for diphenyl phosphate is present, the reagent has undergone some hydrolysis. It may still be usable if an additional amount of DPPA is used to compensate for the lower purity.

-

Significant Hydrolysis (>10%): If the diphenyl phosphate peak is significant, the reagent should be purified before use by washing with saturated aqueous NaHCO₃, drying the organic layer, and removing the solvent in vacuo. The purity should be re-assessed by ³¹P NMR after purification.

-

Conclusion

Diphenylphosphoryl azide is a powerful and versatile reagent, but its effective and safe use is predicated on a thorough understanding of its solubility and stability. It is soluble in a range of common organic solvents but is insoluble and reactive with water, necessitating anhydrous conditions for its use. While thermally stable to a degree, it is sensitive to moisture, strong acids, and strong oxidizing agents. By adhering to the recommended storage and handling procedures, and by employing validation workflows like the NMR purity assessment described herein, researchers can mitigate the risks associated with its reactivity and ensure reproducible, successful outcomes in their synthetic endeavors.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diphenylphosphoryl azide, 98%. Retrieved from [Link]

-

Gelest, Inc. (2015, January 6). DIPHENYLPHOSPHORYL AZIDE - Safety Data Sheet. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications. Retrieved from [Link]

-

Hylanda Chemical. (n.d.). Diphenylphosphoryl azide (DPPA) CAS 26386-88-9. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of DPPA in Organic Synthesis: From Acyl Azides to Complex Molecules. Retrieved from [Link]

-

Wikipedia. (2025, May). Diphenylphosphoryl azide. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Diphenylphosphoryl Azide (DPPA). Retrieved from [Link]

-

Kaur, N., & Kishore, D. (2014). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]

-

Chem-Impex. (n.d.). Diphenyl phosphoryl azide. Retrieved from [Link]

- Shioiri, T., & Yamada, S. (1975). Process of preparing peptides using diphenyl phosphoryl azide. Google Patents (US3873509A).

-

ResearchGate. (2025, August 10). Reliable Protocol for the Large Scale Synthesis of Diphenylphosphoryl Azide (DPPA) | Request PDF. Retrieved from [Link]

-

LookChem. (n.d.). Cas 26386-88-9,Diphenylphosphoryl azide. Retrieved from [Link]

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Retrieved from [Link]

-

Shioiri, T., & Yamada, S. (1974). Phosphorazidic acid, diphenyl ester. Organic Syntheses, 54, 64. Retrieved from [Link]

-

Reddit. (2014, December 8). Diphenylphosphoryl azide and halogenated solvents. r/chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubilities of Diphenylphosphinic Acid in Selected Solvents | Request PDF. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Britton, J., Raston, C. L., & Weiss, G. A. (2019). Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. NIH. Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Diphenylphosphoryl azide (DPPA) CAS 26386-88-9 [hylandachemical.com]

- 8. Diphenylphosphoryl Azide (DPPA) [commonorganicchemistry.com]

- 9. Diphenylphosphoryl azide | 26386-88-9 [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. Diphenylphosphoryl azide(26386-88-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 12. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]

- 13. reddit.com [reddit.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]

Methodological & Application

How to use Diphenyl azidophosphate in peptide synthesis.

Application Note: High-Fidelity Peptide Synthesis & Macrocyclization Using Diphenyl Azidophosphate (DPPA)

Executive Summary

This compound (DPPA), also known as Diphenyl phosphoryl azide, is a versatile organophosphorus reagent first introduced by Takayuki Shioiri in 1972. While modern uronium reagents (HATU, HBTU) dominate routine linear synthesis due to speed, DPPA remains the "Gold Standard" for difficult macrocyclizations and fragment condensations where racemization suppression is critical.

This guide details the mechanistic nuances of DPPA, providing optimized protocols that distinguish between its use as a coupling reagent and its alternate pathway as a Curtius rearrangement promoter.

Mechanistic Insight: The Acyl Azide Pathway

Unlike carbodiimides (EDC/DCC) which form O-acylisourea intermediates, DPPA functions by converting the carboxylic acid into a mixed anhydride , which is subsequently attacked by the azide anion to form an acyl azide .

Crucial Causality: The reaction temperature dictates the pathway.

-

Pathway A (Peptide Coupling): At low temperatures (<0°C to RT), the amine nucleophile attacks the acyl azide to form the peptide bond.

-

Pathway B (Curtius Rearrangement): At elevated temperatures (>50°C) or in the absence of a nucleophile, the acyl azide rearranges to an isocyanate, which hydrolyzes to an amine or reacts with alcohols to form urethanes.

Figure 1: DPPA Reaction Mechanism & Branching Pathways

Caption: The temperature-dependent bifurcation of DPPA reactivity. Maintaining conditions <0°C is essential for peptide bond fidelity.[1]

Protocol A: Linear Peptide Coupling (Fragment Condensation)

Application: Coupling sterically hindered amino acids or joining large peptide fragments with minimal racemization.

Reagents:

-

Solvent: DMF (Preferred for solubility) or THF. Note: DMF must be amine-free.

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Stoichiometry: Acid:Amine:DPPA:Base = 1.0 : 1.1 : 1.1 : 2.2.

Step-by-Step Procedure:

-

Dissolution: Dissolve the Carboxylic Acid component (1.0 equiv) and the Amine component (1.1 equiv) in anhydrous DMF (0.1 M concentration).

-

Cooling (Critical): Cool the solution to -5°C to 0°C using an ice/salt bath.

-

Why? This suppresses the kinetic energy required for the Curtius rearrangement.

-

-

Activation: Add DPPA (1.1 equiv) followed immediately by the dropwise addition of Base (2.2 equiv).

-

Note: The solution pH must remain basic (pH ~8-9) to neutralize the protons released and drive the reaction.

-

-

Reaction: Stir at 0°C for 3–4 hours, then allow to warm to room temperature (RT) slowly over 24 hours.

-

Monitoring: Monitor by HPLC or TLC. DPPA couplings are slower than HATU; do not rush the reaction.

-

-

Workup (Phosphate Removal):

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash sequentially with:

-

5% Citric Acid or 1N HCl (removes base and unreacted amine).

-

Water.

-

Saturated NaHCO₃ (removes phosphate byproducts and unreacted acid).

-

Brine.

-

-

Dry over MgSO₄ and concentrate.

-

Protocol B: Macrocyclization (The "High Dilution" Strategy)

Application: Head-to-tail cyclization of linear peptides. Why DPPA? Unlike "fast" reagents (HATU) that cause rapid activation leading to dimerization (intermolecular reaction), DPPA activates slowly. This allows the peptide chain to conformationally equilibrate, favoring the intramolecular ring closure.

Step-by-Step Procedure:

-

Linear Precursor Prep: Ensure the linear peptide is fully deprotected at the N-terminus and C-terminus.

-

High Dilution Setup: Prepare a volume of DMF/DCM to achieve a peptide concentration of 1 mM to 5 mM .

-

Expert Tip: For difficult sequences, use pseudo-high dilution : dissolve reagents in a small volume and syringe-pump them slowly into a large volume of solvent.

-

-

Base Addition: Add solid NaHCO₃ (5 equiv) or DIPEA (3 equiv) to the solvent.

-

Note: Inorganic bases like NaHCO₃ often reduce racemization further in cyclizations.

-

-

DPPA Addition: Add DPPA (1.5 – 3.0 equiv) at 0°C.

-

Incubation: Stir at 4°C for 24–48 hours.

-

Validation: Check for the disappearance of the linear precursor via LC-MS. The mass shift will be -18 Da (loss of H₂O).

-

Figure 2: Macrocyclization Workflow & Decision Matrix

Caption: Workflow for minimizing dimerization during macrocyclization. High dilution is the critical control point.

Comparative Analysis: DPPA vs. Other Reagents

| Feature | DPPA | HATU / HBTU | EDC / HOBt |

| Activation Speed | Slow (Hours) | Very Fast (Minutes) | Moderate |

| Racemization | Very Low (Ideal for His/Cys) | Low (with HOAt) | Moderate |

| Primary Use | Macrocyclization, Fragment Condensation | Routine SPPS, Linear Coupling | Standard Coupling |

| Byproducts | Diphenyl phosphate (Water soluble) | Urea/Tetramethylurea (Difficult removal) | Urea (Water soluble) |

| Safety Risk | Azide toxicity, Shock sensitive (Low) | Sensitizer (Allergies) | Low |

Expert Insight: Do not use DPPA for routine Solid Phase Peptide Synthesis (SPPS). The reaction kinetics are too slow for the rapid cycle times required in automated synthesizers. Reserve DPPA for solution-phase critical steps.

Safety & Handling (The "Self-Validating" Safety Protocol)

Working with azides requires strict adherence to safety protocols to prevent the formation of Hydrazoic Acid (

-

pH Control: Always maintain the reaction mixture at pH > 7.

-

Hazard: Acidification of DPPA releases

. -

Control: Never add acid to the reaction before quenching the azide.

-

-

Waste Disposal:

-

Quench excess DPPA/Azides before disposal.

-

Quench Buffer: 10% Sodium Nitrite (

) + dilute

-

-

Heat Management: Never heat a DPPA reaction above 40°C unless specifically aiming for the Curtius rearrangement (Isocyanate synthesis).

References

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][3][4][5][6][7][8][9] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis.[6] Journal of the American Chemical Society, 94(17), 6203–6205.

-

Shioiri, T. (1981). Diphenylphosphoryl Azide (DPPA) and Diethyl Phosphorocyanidate (DEPC).[3] Two New Reagents for Organic Synthesis. Chemical and Pharmaceutical Bulletin, 29(1), 29-45.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3, 509–524.

Sources

- 1. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00034E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Using Diphenylphosphoryl Azide (DPPA) for the Facile Synthesis of Biodegradable Antiseptic Random Copolypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diphenylphosphoryl azide. A new convenient reagent for a modified Curtus reaction and for the peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. nbinno.com [nbinno.com]

- 9. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]

Synthesis of phosphoramidates using DPPA reagent.

Application Note: Synthesis of Phosphoramidates using Diphenylphosphoryl Azide (DPPA)

Introduction

Diphenylphosphoryl azide (DPPA), commonly known as Shioiri’s Reagent , is widely recognized for its utility in the Curtius rearrangement (converting carboxylic acids to amines/urethanes) and peptide coupling. However, its application as a direct phosphorylating agent to synthesize phosphoramidates (P–N bond formation) is a powerful, yet often underutilized, transformation.

Phosphoramidates are critical structural motifs in medicinal chemistry, serving as prodrugs (e.g., ProTide technology for antivirals), transition-state analogues, and flame retardants. Using DPPA offers a distinct advantage over diphenyl phosphoryl chloride: it is a stable, non-hygroscopic liquid that can be handled with greater ease, although it requires strict adherence to safety protocols regarding azides.

This guide details the mechanistic grounding, optimized protocols, and safety considerations for synthesizing

Mechanistic Principles

The synthesis of phosphoramidates using DPPA proceeds via a Nucleophilic Substitution at Phosphorus (

Reaction Pathway

-

Activation: The amine nucleophile attacks the phosphorus center of the DPPA.

-

Elimination: The pseudo-halogen azide ion (

) is displaced. -

Neutralization: The auxiliary base (typically Triethylamine or DIPEA) neutralizes the generated hydrazoic acid (

) equivalents to form a stable salt, driving the equilibrium forward.

Note: Temperature control is the "switch" between phosphorylation and rearrangement. Lower temperatures (

Pathway Visualization

Figure 1: Mechanistic pathway for the direct phosphorylation of amines using DPPA. The reaction is driven by the leaving group ability of the azide anion.

Strategic Considerations & Optimization

Before beginning synthesis, evaluate the following parameters to ensure reaction success and safety.

| Parameter | Recommendation | Rationale |

| Stoichiometry | Amine (1.0 eq) : DPPA (1.1 eq) : Base (1.2–1.5 eq) | Slight excess of DPPA ensures complete consumption of the amine. Base is critical to scavenge acidic protons. |

| Solvent | THF (preferred), DCM, or Toluene | THF offers excellent solubility for DPPA and polar intermediates. Anhydrous conditions prevent hydrolysis of DPPA to diphenyl phosphate. |

| Base | Triethylamine (TEA) or DIPEA | Non-nucleophilic organic bases are required. Inorganic bases (e.g., |

| Temperature | Start at | |

| Monitoring | The most reliable method. DPPA signal ( |

Experimental Protocol

Protocol A: General Synthesis of -Substituted Diphenyl Phosphoramidates

Scope: Suitable for primary and secondary aliphatic or aromatic amines.

Reagents:

-

Substrate: Benzylamine (Example) (10.0 mmol)

-

Reagent: DPPA (11.0 mmol, 1.1 equiv) [Density: 1.277 g/mL]

-

Base: Triethylamine (12.0 mmol, 1.2 equiv)

-

Solvent: Anhydrous THF (30 mL)

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Add the amine (10.0 mmol) and Triethylamine (1.67 mL, 12.0 mmol) to the flask. Dissolve in anhydrous THF (30 mL).

-

Cooling: Submerge the flask in an ice-water bath (

) and stir for 10 minutes. -

Addition: Add DPPA (2.37 mL, 11.0 mmol) dropwise via syringe over 5–10 minutes.

-

Critical: The reaction is exothermic. Control addition rate to maintain temp

.

-

-

Reaction:

-

Stir at

for 30 minutes. -

Remove the ice bath and allow the mixture to warm to Room Temperature.

-

Stir at RT for 2–12 hours. Monitor by TLC or

NMR.

-

-

Workup (Azide Safety):

-

Dilute the reaction mixture with Ethyl Acetate (50 mL).

-

Wash 1: Water (30 mL) – removes bulk salts.

-

Wash 2: 0.5 M HCl (30 mL) – removes unreacted amine. Caution: Ensure good ventilation; trace azide salts can form

in acid, though low concentration here minimizes risk. -

Wash 3: Saturated

(30 mL) – neutralizes any residual acid and removes diphenyl phosphate hydrolysis byproducts. -

Wash 4: Brine (30 mL).

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify via flash column chromatography (Silica gel; Hexanes/EtOAc gradient).

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of phosphoramidates.

Troubleshooting: The Self-Validating System

Use these checkpoints to validate the protocol during execution.

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield | High starting material (Amine) remaining. | Incomplete activation or moisture contamination. | Ensure solvent is anhydrous (DPPA hydrolyzes to diphenyl phosphate). Increase DPPA to 1.2 eq. |

| Impurity | New spot on TLC, acidic nature. | Hydrolysis of DPPA. | The byproduct is Diphenyl phosphate. It is easily removed by the Sat. |

| Safety | Pressure buildup during workup. | Do not use concentrated acid for the wash. Keep workup washes dilute (0.5M - 1M HCl) and perform in a fume hood. | |

| NMR | Unreacted DPPA. | Reaction time insufficient. If DPPA persists after 12h, add 0.1 eq DMAP as a nucleophilic catalyst. |

Safety & Handling (Critical)

DPPA is a stable azide but must be treated with the respect due to all high-energy compounds.

-

Toxicity: DPPA is toxic by inhalation and skin contact.[1][2] It acts as a phosphorylation inhibitor of acetylcholinesterase (organophosphate toxicity). Double-gloving and working in a fume hood are mandatory.

-

Explosion Hazard: While DPPA is not shock-sensitive like metal azides, distillation should be avoided if possible. If distillation is necessary, never distill to dryness.

-

Waste Disposal: All aqueous waste from the reaction (containing azide salts) should be treated with bleach (sodium hypochlorite) to oxidize the azide to innocuous nitrogen gas before disposal. Do not pour azide solutions into lead or copper plumbing (forms explosive metal azides).

References

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][2][3][4][5][6][7][8] New convenient reagent for a modified Curtius reaction and for peptide synthesis.[5] Journal of the American Chemical Society, 94(17), 6203–6205. Link

- Wolff, M., et al. (2018). Synthesis of Phosphoramidates: A Facile Approach Based on the C–N Bond Formation. Organic Letters, 20(23), 7581–7585.

-

Sigma-Aldrich. (2023). Diphenylphosphoryl azide Technical Safety Data Sheet. Link

-

Common Organic Chemistry. (2022). Diphenylphosphoryl Azide (DPPA) Reagent Guide. Link

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. gelest.com [gelest.com]

- 3. aksci.com [aksci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Diphenylphosphoryl azide. A new convenient reagent for a modified Curtus reaction and for the peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]

- 7. Diphenylphosphoryl Azide (DPPA) [commonorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

Catalytic aziridination of olefins with Diphenyl azidophosphate.

Application Note: Catalytic Aziridination of Olefins with Diphenyl Azidophosphate (DPPA)

Executive Summary

This application note details the protocol for the direct catalytic aziridination of olefins using This compound (DPPA) as a nitrene source. Unlike traditional hypervalent iodine reagents (e.g., PhI=NTs), DPPA is a commercially available, shelf-stable, and atom-economical reagent that releases benign dinitrogen (N₂) as the sole byproduct.

The methodology relies on Cobalt(II) Metalloradical Catalysis (MRC) . While many transition metals (Rh, Cu, Ru) catalyze aziridination, the Co(II) system is uniquely effective for DPPA, preventing the competing Curtius rearrangement and enabling the direct formation of N-phosphoryl aziridines. These products are valuable pharmacophores and versatile synthetic intermediates, easily converted to free aziridines or 1,2-diamines.

Mechanistic Insight & Catalyst Selection

The Challenge of DPPA

DPPA is traditionally used for the Curtius rearrangement (converting carboxylic acids to amines).[1] In the presence of Lewis acids or heat, DPPA tends to undergo a rearrangement to a phosphoryl isocyanate. Successful aziridination requires a catalyst that activates the azide functionality faster than this thermal rearrangement occurs.

The Solution: Cobalt(II) Metalloradical Catalysis

The reaction does not proceed via a closed-shell electrophilic nitrene (common with Rh/Cu). Instead, it utilizes a discrete Co(III)-nitrene radical intermediate. This open-shell species adds to the alkene in a stepwise radical fashion, which suppresses side reactions and accommodates both electron-rich and electron-deficient olefins.

Key Mechanistic Steps:

-

Activation: Co(II) coordinates with DPPA.

-

Nitrene Formation: Extrusion of N₂ generates a paramagnetic Co(III)-nitrene radical.

-

Radical Addition: The nitrene radical adds to the alkene C=C bond, forming a carbon-centered radical intermediate.

-

Ring Closure: Rapid radical recombination closes the aziridine ring and regenerates the Co(II) catalyst.

Catalyst Performance Matrix

The following table summarizes the efficacy of various metalloporphyrins for this specific transformation. Note the exclusivity of Cobalt.

| Catalyst Metal Center | Ligand System | Yield (Styrene) | Observation |

| Cobalt (II) | TPP (Tetraphenylporphyrin) | >85% | High activity, clean conversion. |

| Iron (III) | TPP | <5% | Inactive; favors azide decomposition. |

| Manganese (III) | TPP | 0% | No reaction. |

| Ruthenium (II) | CO(TPP) | Trace | Favors formation of imines/rearrangement. |

| Rhodium (II) | Acetate dimer | <10% | Poor activation of DPPA. |

Experimental Protocol

Objective: Synthesis of 1-(Diphenylphosphoryl)-2-phenylaziridine. Scale: 1.0 mmol scale (adaptable).

Reagents & Equipment

-

Catalyst: [Co(TPP)] (Cobalt(II) tetraphenylporphyrin) - Store in a desiccator.

-

Reagent: this compound (DPPA) - Handle with care (Toxic).

-

Substrate: Styrene (passed through basic alumina to remove inhibitors).

-

Solvent: Chlorobenzene (PhCl) or Benzene (Anhydrous).

-

Additives: 4Å Molecular Sieves (Activated).

-

Vessel: Schlenk tube or screw-cap pressure vial under Argon/Nitrogen.

Step-by-Step Methodology

Step 1: Catalyst Activation & Setup

-

Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Nitrogen (x3).

-

Add [Co(TPP)] (0.02 mmol, 2 mol%) and 4Å Molecular Sieves (100 mg).

-

Add the Olefin (Styrene, 1.0 mmol, 1.0 equiv) via syringe.

-

Add Chlorobenzene (2.0 mL).

-

Note: Concentration is critical. High dilution slows the bimolecular radical addition step.

-

Step 2: Reagent Addition

-

Add DPPA (1.2 mmol, 1.2 equiv) dropwise to the stirring solution at room temperature.

-

Optimization Tip: While 1:1 stoichiometry works, a slight excess of azide ensures full conversion of the olefin if the olefin is valuable. If the azide is limiting, use excess olefin (5 equiv).

-

Step 3: Reaction

-

Seal the vessel.

-

Heat the mixture to 80 °C (oil bath).

-

Stir vigorously for 18–24 hours .

-

Visual Check: The solution typically changes from reddish-purple (Co(II)) to a brownish hue during the reaction but should remain homogeneous.

-

Safety: Evolution of N₂ gas will occur.[2] Ensure the vessel is rated for mild pressure or use a bubbler if running on a larger scale (>5 mmol).

-

Step 4: Workup & Purification

-

Cool the reaction to room temperature.

-

Concentrate the mixture directly under reduced pressure (Rotavap) to remove chlorobenzene.

-

Caution: Do not overheat the residue containing unreacted DPPA (>100 °C).

-

-

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Eluent: Ethyl Acetate / Hexanes (Gradient 1:10 to 1:4).

-

Note:N-phosphoryl aziridines are generally stable on silica but should not be left on the column for extended periods.

-

Workflow Visualization

Troubleshooting & Expert Tips

-

Low Yield / Incomplete Conversion:

-

Check Water: DPPA hydrolyzes easily. Ensure Molecular Sieves are freshly activated (flame-dried under vacuum).

-

Catalyst Poisoning: Co(II) porphyrins can be deactivated by strong coordinating ligands (amines, phosphines) in the substrate. If your substrate contains these, pre-complex them with a Lewis acid or protect them.

-

-

Curtius Rearrangement Byproducts:

-

If you observe isocyanates or urea derivatives, the temperature may be too high, or the catalyst is inactive. Verify the purity of [Co(TPP)].

-

-

Substrate Scope Limitations:

-

Styrenes: Excellent reactivity.

-

Aliphatic Alkenes: Lower reactivity. Increase catalyst loading to 5 mol% and temperature to 100 °C.

-

Electron-Deficient Alkenes (Acrylates): Generally poor substrates for this nucleophilic/radical system.

-

Safety Considerations

-

This compound (DPPA):

-

Toxicity: Highly toxic by inhalation and skin contact.[3][4] It is a cholinesterase inhibitor. Wear double nitrile gloves and work in a fume hood.

-

Explosion Hazard: While DPPA is one of the most stable azides (non-explosive at room temp), it releases N₂ upon heating. Do not distill DPPA. Do not heat crude reaction mixtures containing excess DPPA above 100 °C in a closed system.

-

-

Dinitrogen Evolution: The reaction releases 1 mole of gas per mole of product. Ensure the reaction vessel has adequate headspace or pressure relief.

References

-

Seminal Methodology: Gao, G.-Y.; Jones, J. E.; Vyas, R.; Zhang, X. P. "Cobalt-Catalyzed Aziridination with Diphenylphosphoryl Azide (DPPA): Direct Synthesis of N-Phosphorus-Substituted Aziridines from Alkenes." Journal of Organic Chemistry2006 , 71, 6655–6658.

-

Asymmetric Variant: Jones, J. E.; Ruppel, J. V.; Gao, G.-Y.; Moore, T. M.; Zhang, X. P. "Cobalt-Catalyzed Asymmetric Olefin Aziridination with Diphenylphosphoryl Azide." Journal of Organic Chemistry2008 , 73, 7260–7265.[5]

-

Review of Metalloradical Catalysis: Lu, H.; Zhang, X. P. "Metalloradical Catalysis for Asymmetric Organic Synthesis." Chemical Society Reviews2011 , 40, 1899–1909.

-

DPPA Safety Data: "Diphenylphosphoryl azide Safety Data Sheet." Fisher Scientific.

Sources

- 1. US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. Cobalt-catalyzed asymmetric olefin aziridination with diphenylphosphoryl azide - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of NSAIDs using Diphenyl azidophosphate.

Application Note: AN-DPPA-2026 Topic: Synthesis and Derivatization of NSAIDs using Diphenyl Azidophosphate (DPPA)[1]

Executive Summary

This technical guide details the application of this compound (DPPA, also known as Diphenyl Phosphorazidate) in the synthesis and structural modification of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While traditional NSAID synthesis (e.g., the Boots or Hoechst processes for Ibuprofen) relies on Friedel-Crafts acylation or carbonylation, DPPA has emerged as a critical reagent for late-stage derivatization and chiral resolution .[1]

Specifically, this guide focuses on two high-value workflows:

-

Amidation (Prodrug Synthesis): Masking the free carboxylic acid of NSAIDs with amino acids to reduce gastrointestinal (GI) toxicity (ulceration).[1]

-

The Curtius Rearrangement: Converting carboxylic acid intermediates into amines or carbamates, a key step in synthesizing heterocyclic COX-2 inhibitors.[1]

Reagent Profile: this compound (DPPA)[2]

-

Formula:

-

Role: Electrophilic azidating agent; 1,3-dipole; Nitrene source.[1][3]

-

Advantage over

: DPPA is a high-boiling liquid (non-explosive at STP) that allows for "one-pot" activation of carboxylic acids in organic solvents (DMF, Toluene) without the isolation of unstable acyl azide intermediates.[1]

Mechanism of Action

DPPA operates via a dual pathway depending on the presence of a nucleophile and temperature.

-

Pathway A (Amidation/Peptide Coupling): In the presence of a primary amine and base, DPPA activates the NSAID carboxyl group to form a mixed anhydride, which undergoes nucleophilic attack to form an amide bond.

-

Pathway B (Curtius Rearrangement): Upon heating, the acyl azide intermediate releases

to form an isocyanate, which can be trapped by alcohols (to form carbamates) or hydrolyzed (to form amines).[1]

Figure 1: Bifurcated mechanism of DPPA illustrating the temperature-dependent switch between Amide Coupling (Path A) and Curtius Rearrangement (Path B).[1]

Protocol A: Synthesis of NSAID-Amino Acid Prodrugs

Objective: Synthesize an Ibuprofen-Glycine conjugate . Rationale: The free carboxylic acid group of Ibuprofen is a primary cause of direct gastric mucosal damage. Masking this group via an amide bond (which is cleaved enzymatically in vivo) significantly reduces the ulcerogenic index.[1]

Materials

-

Ibuprofen (racemic or S-enantiomer)[1]

-

Glycine Methyl Ester Hydrochloride (

)[1] -

Triethylamine (

)[1] -

Solvent: Anhydrous DMF (N,N-Dimethylformamide)[1]

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

). -

Dissolution: Add Ibuprofen (10 mmol, 2.06 g) and Glycine Methyl Ester HCl (11 mmol, 1.38 g) to the flask. Dissolve in 20 mL anhydrous DMF.

-

Base Addition: Cool the mixture to 0°C in an ice bath. Add

(22 mmol, 3.0 mL) dropwise. Note: 2 equivalents are needed—one to neutralize the HCl salt of glycine, one to activate the Ibuprofen. -

DPPA Addition: Add DPPA (11 mmol, 2.4 mL) dropwise via syringe over 10 minutes. Maintain temperature at 0°C to prevent premature Curtius rearrangement.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Stir for 12–24 hours.[1] Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]

-

Workup:

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via silica gel column chromatography.

Expected Yield: 80–90%

Data Validation: IR Spectrum should show disappearance of Acid O-H stretch (2500-3300

Protocol B: Curtius Rearrangement for Heterocyclic Precursors

Objective: Convert a carboxylic acid intermediate to a Boc-protected amine .

Rationale: Many COX-2 inhibitors (e.g., Celecoxib derivatives) require amine-substituted aromatic rings.[1] DPPA allows the conversion of

Step-by-Step Methodology

-

Setup: Equip a 2-neck RBF with a reflux condenser and

inlet. -

Reactants: Charge flask with the Carboxylic Acid Intermediate (1.0 equiv), anhydrous Toluene (0.2 M concentration), and

(1.1 equiv). -

Activation: Add DPPA (1.1 equiv) at RT. Stir for 30 minutes. Observation: Evolution of

gas may begin. -

Rearrangement: Heat the mixture to 80–90°C for 2 hours.

-

Checkpoint: IR analysis of an aliquot should show a strong Isocyanate peak (~2260

).[1]

-

-

Trapping: Add excess tert-Butanol (t-BuOH) (5.0 equiv) to the hot reaction mixture.

-

Completion: Reflux for an additional 4–6 hours.

-

Workup: Cool to RT. Evaporate solvent.[1] Dissolve residue in DCM, wash with 5%

and brine.

Figure 2: Experimental workflow for the One-Pot Curtius Rearrangement using DPPA.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amidation) | Premature hydrolysis of Active Ester | Ensure DMF is anhydrous.[1] Purge with |

| Curtius Product in Amidation | Temperature too high | Keep reaction at 0°C during DPPA addition. Do not exceed RT. |

| Incomplete Rearrangement | Temperature too low | Toluene reflux (110°C) is preferred over THF (66°C) for stubborn substrates.[1] |

| Difficult Separation | DPPA byproducts (Phosphates) | Wash organic layer thoroughly with mild base ( |

Safety & Handling (E-E-A-T)

-

Toxicity: DPPA is toxic by inhalation and skin contact.[1][2][5][6] It acts as a phosphorylation agent (similar to nerve agents in mechanism, though far less potent).[1] Always work in a fume hood.

-

Explosion Hazard: While DPPA is non-explosive, the Acyl Azide intermediate formed in situ is potentially explosive if isolated and dried.[1] NEVER distill or concentrate the reaction mixture while the acyl azide is present. Ensure full conversion to the amide or isocyanate before workup.

-

Disposal: Quench excess DPPA with aqueous NaOH before disposal.[1]

References

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1][7] Diphenylphosphoryl azide.[1][4][5][6][8][9] New convenient reagent for a modified Curtius reaction and for peptide synthesis.[1][3] Journal of the American Chemical Society, 94(17), 6203–6205.[1] Link

-

Bhalekar, M. et al. (2015).[1] Amide prodrugs of NSAIDs: Synthesis and biological evaluation. Scholars Academic Journal of Pharmacy, 4(3), 145-152.[1][10] Link

-

BenchChem. (2025).[1][4] A Comparative Guide to Azide Reagents in the Curtius Rearrangement: The Prominence of Diphenylphosphoryl Azide (DPPA). Link

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: Diphenyl phosphoryl azide. Link

Sources

- 1. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]

- 2. Diphenylphosphoryl azide | C12H10N3O3P | CID 123414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. gelest.com [gelest.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Amide prodrugs of NSAIDs: Synthesis and biological evaluation with a hydrolysis study | SAS Publisher [saspublishers.com]

Troubleshooting & Optimization

Technical Support Center: Minimizing Epimerization in DPPA-Mediated Peptide Coupling

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Diphenylphosphoryl Azide (DPPA) for peptide synthesis. As Senior Application Scientists, our goal is to provide you with in-depth, field-proven insights to help you maintain the chiral integrity of your peptides. Epimerization is a critical challenge in peptide synthesis, as the biological activity of a peptide is intrinsically linked to its precise three-dimensional structure.[1][2][3][4] Even minor chiral impurities can drastically alter a peptide's efficacy or lead to off-target effects.[5]

This resource provides detailed answers to common questions, a troubleshooting guide for specific experimental issues, and optimized protocols to help you avoid epimerization when using DPPA.

Frequently Asked Questions (FAQs)

Q1: What exactly is epimerization, and why is it a critical concern in peptide synthesis?

A: Epimerization is a chemical process where one stereocenter in a molecule inverts its configuration, converting one diastereomer into another. In peptide synthesis, this refers to the inversion of the α-carbon's chirality (e.g., from an L-amino acid to a D-amino acid). This is a highly undesirable side reaction because the resulting diastereomeric peptides often have very similar physical properties, making them extremely difficult to separate from the desired product.[1][2][3] The introduction of a D-amino acid into a peptide sequence intended to contain only L-amino acids can disrupt critical secondary structures like α-helices or β-sheets, thereby altering or completely ablating its biological function.[4]

Q2: How does Diphenylphosphoryl Azide (DPPA) facilitate peptide coupling?

A: Diphenylphosphoryl Azide (DPPA) is a versatile and efficient coupling reagent used to form amide bonds.[6] Its mechanism is particularly advantageous for minimizing epimerization. The process begins with a base, such as triethylamine (TEA), deprotonating the C-terminal carboxylic acid of the N-protected amino acid or peptide fragment.[7][8] This carboxylate anion then attacks the electrophilic phosphorus atom of DPPA, leading to the formation of a transient acyl phosphate intermediate. This intermediate subsequently rearranges to an acyl azide, which is then readily attacked by the N-terminal amine of the coupling partner to form the desired peptide bond with high efficiency.[7][9][10] This pathway is generally associated with a low incidence of epimerization.[7][9]

Q3: What is the primary molecular mechanism that leads to epimerization during peptide synthesis?

A: The most prevalent mechanism for epimerization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][5][11] This occurs when the activated carboxyl group of the amino acid cyclizes via an intramolecular attack by the carbonyl oxygen of the N-protecting group. The α-proton of this planar oxazolone ring is highly acidic and can be easily abstracted by a base. Subsequent reprotonation can occur from either face of the planar ring, leading to a mixture of L- and D-isomers (racemization). While urethane-based protecting groups (like Fmoc and Boc) are designed to suppress oxazolone formation, the risk is significantly higher when coupling peptide fragments where the N-terminal residue is protected by an acyl group (i.e., another amino acid). A secondary mechanism involves the direct abstraction of the α-proton from the activated amino acid by a base, though this is generally less common.[2]

Q4: Is DPPA completely immune to causing epimerization?

A: While DPPA is renowned as a coupling reagent that induces very little epimerization, no coupling method is entirely immune to this side reaction under all conditions.[7][10] The risk, although low, is not zero and is influenced by several factors, including the choice and amount of base, reaction temperature, solvent polarity, and the specific amino acid residues being coupled.[5][12] Histidine and cysteine are known to be particularly susceptible to racemization.[5][13][14] Therefore, while DPPA provides a significant advantage in maintaining chiral purity, adherence to optimized protocols is crucial for achieving the best results.[7]

Troubleshooting Guide: Unexpected Epimerization with DPPA

Detecting epimerization in your final product can be a significant setback. This guide helps you diagnose and resolve the issue by examining key reaction parameters. The most common method for quantifying the extent of epimerization is through chiral HPLC analysis after total acid hydrolysis of the peptide.[15][16]

| Observation/Problem | Probable Cause | Recommended Action & Scientific Rationale |

| High Epimerization (>2%) | Incorrect Base Selection or Excess Concentration: The choice and stoichiometry of the base are critical. Strong bases or an excessive amount of a weaker base can readily abstract the α-proton from the activated intermediate, promoting racemization via the oxazolone or direct enolization pathways.[2][11] | Action: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or, for very sensitive couplings, a weaker base like N-Methylmorpholine (NMM). Crucially, use the minimum amount of base required (typically 2.0-2.2 equivalents when starting with an amine salt) to neutralize the salt and facilitate the reaction.[5][11] |

| Moderate Epimerization (0.5-2%) | Elevated Reaction Temperature: The rate of epimerization, like most chemical reactions, is temperature-dependent. Higher temperatures provide the activation energy needed for proton abstraction and oxazolone formation.[5][12] | Action: Perform the coupling reaction at a reduced temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. For particularly sensitive couplings, maintaining the reaction at 0°C for its entire duration is recommended to suppress the rate of racemization.[10][17] |

| Low but Persistent Epimerization | Suboptimal Solvent Choice: Polar aprotic solvents, such as Dimethylformamide (DMF), are excellent for solubility but can also stabilize the charged intermediates involved in the racemization pathway, thereby increasing its rate.[12] | Action: If reagent solubility allows, consider using a less polar solvent system. Dichloromethane (DCM) or a mixture of DCM and DMF can sometimes reduce the extent of epimerization. However, this must be balanced with ensuring all reactants remain fully dissolved and, for solid-phase synthesis, that the resin remains adequately swollen.[5] |

| Epimerization at Specific Residues (e.g., Cys, His) | Inherent Susceptibility of the Amino Acid: The side chains of certain amino acids, like the imidazole ring of Histidine or the thiol group of Cysteine, can participate in and catalyze the racemization process.[5][14] | Action: For these residues, exercise maximum caution. Use the lowest possible temperature (0°C), the weakest effective base (e.g., NMM), and ensure the shortest possible reaction time that still allows for complete coupling. Proper side-chain protection is also paramount to block intramolecular catalysis. |

Visualization of the Optimization Workflow

The following diagram outlines the critical decision points and experimental steps for minimizing epimerization during a DPPA-mediated peptide coupling reaction.

Caption: Workflow for DPPA coupling with key control points to minimize epimerization.

Protocol: Low-Epimerization Solution-Phase Peptide Coupling Using DPPA

This protocol provides a generalized procedure for coupling an N-protected amino acid to an amino acid ester using DPPA, with specific emphasis on steps designed to preserve stereochemical integrity.

Materials:

-

Nα-protected amino acid (e.g., Boc-L-Phe-OH) (1.0 equiv.)

-

Amino acid ester hydrochloride (e.g., H-L-Leu-OMe·HCl) (1.1 equiv.)

-

Diphenylphosphoryl Azide (DPPA) (1.1 equiv.)

-

N,N-Diisopropylethylamine (DIPEA) (2.2 equiv.)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Standard glassware for aqueous workup and extraction

Procedure:

-

Reagent Preparation: In a clean, dry round-bottom flask, dissolve the Nα-protected amino acid (1.0 equiv.) and the amino acid ester hydrochloride (1.1 equiv.) in anhydrous DMF. Use enough solvent to ensure complete dissolution.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0°C. Maintaining a low temperature is a primary defense against epimerization.[5][10]

-

DPPA Addition: Add DPPA (1.1 equiv.) to the cooled solution while stirring.

-

Base Addition: Add DIPEA (2.2 equiv.) dropwise to the reaction mixture over several minutes, ensuring the temperature does not rise above 5°C. The slow addition prevents localized heat spikes and high base concentrations that can accelerate racemization.[11]

-

Reaction: Continue stirring the reaction mixture at 0°C for 2 hours. Afterward, remove the ice bath and allow the reaction to proceed at room temperature for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude dipeptide using flash column chromatography.

-

To confirm chiral purity, hydrolyze a small aliquot of the purified peptide (e.g., using 6N HCl) and analyze the resulting amino acids via chiral HPLC to quantify the percentage of any D-isomer formed.[15]

-

References

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

Duengo, S., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

-

Reagents Used in Peptide Synthesis. AAPPTEC. [Link]

-

Duengo, S., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. (PMC version: [Link])

-

Hirano, R. (2016). Epimerization of Peptide. SlideShare presentation. [Link]

-

Duengo, S., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. (2023). Epimerisation in Peptide Synthesis. PubMed, 38138507. [Link]

-

Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(10), 1235–1247. [Link]

-

Duengo, S., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. (2023). Epimerisation in Peptide Synthesis. ResearchGate. [Link]

-

Piatkowski, A. M., et al. (2023). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Chemistry. [Link]

-

Piatkowski, A. M., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed, 36920401. [Link]

-

Zhang, S., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 698740. [Link]

- Shioiri, T., & Yamada, S. (1975). Process of preparing peptides using diphenyl phosphoryl azide.

-

Gate Chemistry. (2018). DPPA (Diphenylphosphoryl azide) I Reagent Chemistry I. YouTube. [Link]

-

Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14, 5354. [Link]

Sources

- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A widely used coupling agent: Diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents [patents.google.com]

- 11. bachem.com [bachem.com]

- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 13. peptide.com [peptide.com]

- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]

- 16. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Common side reactions with Diphenyl azidophosphate and how to prevent them.

Topic: Advanced Troubleshooting & Optimization Guide for DPPA Reactions

Welcome to the DPPA Application Center

Status: Senior Application Scientist Online Subject: Optimizing Diphenylphosphoryl Azide (DPPA) Workflows

You are likely here because you are utilizing the "Shioiri Reagent" (DPPA) for one of its three primary functions: Peptide Coupling , Curtius Rearrangement , or Direct Azidation of Alcohols . While DPPA is celebrated for its stability compared to other azides, its dual electrophilic nature (Phosphorus vs. Carbonyl centers) often leads to specific, frustration-inducing side reactions.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Peptide Coupling & Amidation

Goal: Synthesis of Amides/Peptides from Carboxylic Acids and Amines.[1][2][3][4][5][6][7] Primary Failure Mode: Urea Formation, Phosphoramidates, and Racemization.

Q1: Why did I isolate a urea derivative instead of my desired amide?

Diagnosis: You have inadvertently triggered the Curtius Rearrangement . The Mechanism: DPPA activates the carboxylic acid to form an acyl azide.[4] This intermediate is thermally unstable. If the reaction temperature is too high during the activation or coupling phase, the acyl azide rearranges to an isocyanate.[8] The isocyanate then reacts with your amine to form a urea.[1][7][8] Corrective Protocol:

-

Temperature Control: Maintain the reaction at 0°C during the addition of DPPA and the base.

-

Reaction Monitoring: Do not heat the reaction to reflux unless you intend to rearrange the skeleton. Most couplings proceed efficiently at 0°C to Room Temperature (RT).

Q2: My yield is low, and I see a phosphorus-containing byproduct. What happened?